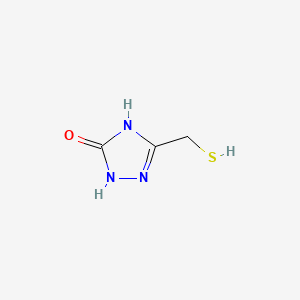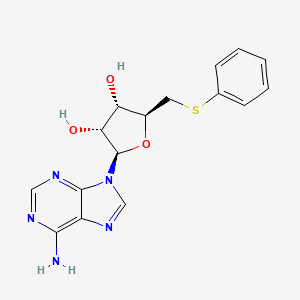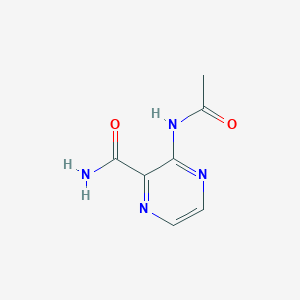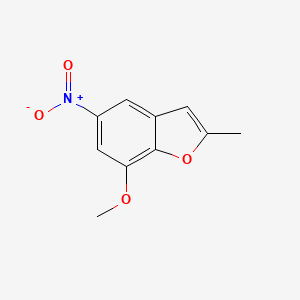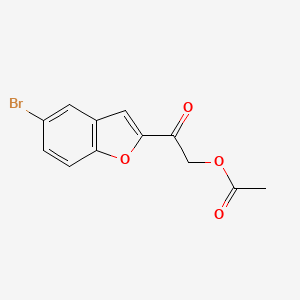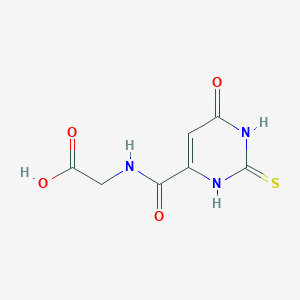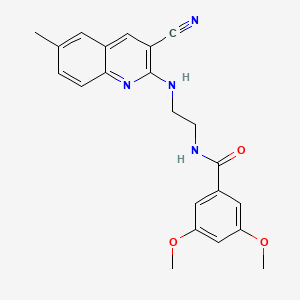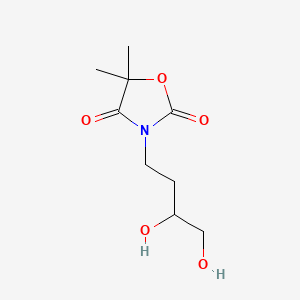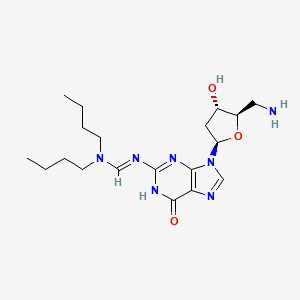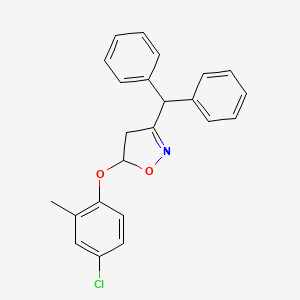![molecular formula C13H18NO6P B12904122 N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid CAS No. 918794-01-1](/img/structure/B12904122.png)
N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylphosphonate and an amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl ring or ethoxy group.
Reduction Products: Phosphine or phosphite derivatives.
Substitution Products: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or enzymes, influencing their activity. The phenyl ring and ethoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
(2S)-2-((Methoxy(phenyl)phosphoryl)amino)pentanedioic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)butanedioic acid: Similar structure but with a butanedioic acid backbone instead of pentanedioic acid.
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, phenyl ring, and phosphoryl group in a single molecule allows for versatile interactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
918794-01-1 |
|---|---|
Fórmula molecular |
C13H18NO6P |
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H18NO6P/c1-2-20-21(19,10-6-4-3-5-7-10)14-11(13(17)18)8-9-12(15)16/h3-7,11H,2,8-9H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-,21?/m0/s1 |
Clave InChI |
JQWRRKBNXCYPNJ-QHIQZGGMSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
